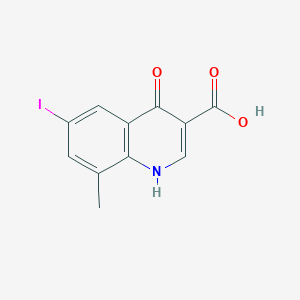
1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene is a halogenated aromatic compound characterized by the presence of a bromoethoxy group and five fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the bromoethoxy group on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of pentafluorobenzaldehyde or pentafluorobenzoic acid.
Reduction: Formation of 1-(2-Ethoxy)-2,3,4,5,6-pentafluorobenzene.
Applications De Recherche Scientifique
1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in the design of novel pharmaceuticals and bioactive compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. The fluorine atoms on the benzene ring can influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a methoxyethoxy group instead of a bromoethoxy group.
1-Bromo-2-(2-bromoethoxy)ethane: Contains two bromoethoxy groups, leading to different reactivity and applications.
Uniqueness: 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene is unique due to the presence of five fluorine atoms on the benzene ring, which significantly alters its electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics .
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-2,3,4,5,6-pentafluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-1-2-15-8-6(13)4(11)3(10)5(12)7(8)14/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKOVQHPLXTXML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294545 |
Source


|
| Record name | 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6669-01-8 |
Source


|
| Record name | NSC97011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)
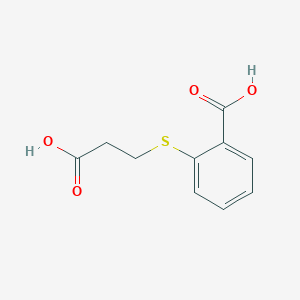
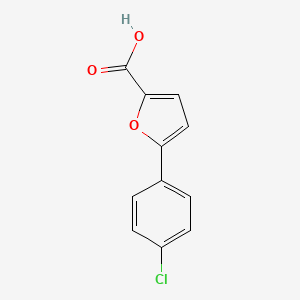
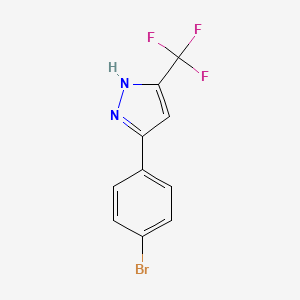

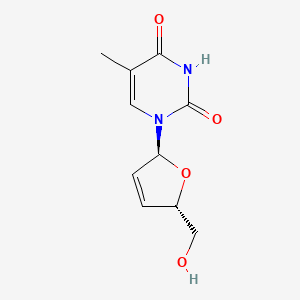
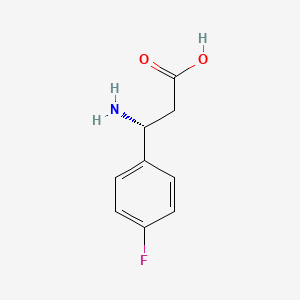
![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)
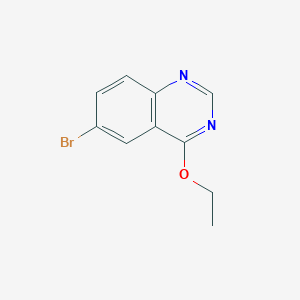
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)
![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)

